molecular formula C10H9F3N2O6S B3975975 methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate

methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate

Cat. No. B3975975
M. Wt: 342.25 g/mol
InChI Key: KDDZSTUCUWHUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen that has been used to induce genetic mutations in various organisms. The purpose of

Mechanism of Action

Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent alkylating agent that reacts with DNA to form covalent adducts. It primarily reacts with the purine bases, particularly guanine, resulting in the formation of O6-methylguanine and N7-methylguanine adducts. These adducts can lead to mispairing during DNA replication, resulting in point mutations. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate can also cause DNA strand breaks and induce apoptosis.
Biochemical and Physiological Effects:
methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been shown to cause a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and inflammation. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has also been shown to affect cell cycle progression, gene expression, and protein synthesis. It has been implicated in the development of cancer, as it can cause mutations in oncogenes and tumor suppressor genes.

Advantages and Limitations for Lab Experiments

Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent mutagen that can induce point mutations in DNA. It is relatively easy to synthesize and is widely available. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been used in a variety of organisms, and its effects on DNA are well characterized. However, methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent carcinogen and must be handled with care. It can also be toxic to cells and can induce cell death at high concentrations.

Future Directions

There are several future directions for the use of methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate in scientific research. One area of interest is the use of methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate to study the effects of mutagens on epigenetic modifications. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been shown to induce changes in DNA methylation and histone modifications, which can affect gene expression. Another area of interest is the use of methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate to study the effects of mutagens on non-coding regions of DNA, such as regulatory elements and enhancers. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate can induce mutations in these regions, which can affect gene expression and cellular function. Finally, methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate can be used to study the effects of mutagens on the microbiome, as it can induce mutations in bacterial DNA. This can provide insights into the role of the microbiome in human health and disease.
Conclusion:
methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent mutagen and carcinogen that has been widely used in scientific research. It has been used to study the mechanisms of mutagenesis, DNA repair, and carcinogenesis. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is a potent alkylating agent that reacts with DNA to form covalent adducts, primarily with the purine bases. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and inflammation. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has several advantages and limitations for lab experiments and has several future directions for scientific research.

Scientific Research Applications

Methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate has been extensively used in scientific research to induce point mutations in DNA. It has been used to study the mechanisms of mutagenesis, DNA repair, and carcinogenesis. methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate is also used to study the effects of mutagens on the genetic material of cells and organisms. It has been used in a variety of organisms, including bacteria, yeast, fruit flies, and mammals.

properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O6S/c1-21-9(16)5-14-7-3-2-6(4-8(7)15(17)18)22(19,20)10(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDZSTUCUWHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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